molecular formula C19H21NO B1196005 11-Hydroxy-N-n-propylnoraporphine CAS No. 64781-19-7

11-Hydroxy-N-n-propylnoraporphine

Cat. No.: B1196005
CAS No.: 64781-19-7
M. Wt: 279.4 g/mol
InChI Key: WZJSIHGOLMMBAL-UHFFFAOYSA-N
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Description

11-Hydroxy-N-propylnoraporphine is a synthetic compound belonging to the aporphine class of alkaloids It is structurally related to apomorphine and has been studied for its potential pharmacological properties, particularly its interactions with dopamine receptors

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Hydroxy-N-propylnoraporphine typically involves multiple steps starting from thebaine. One of the key steps includes the palladium-catalyzed reduction of vinyl trifluoromethanesulfonates to alkenes. The synthesis also involves the use of boron tribromide for dehydroxylation and subsequent substitution reactions .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis in a laboratory setting involves careful control of reaction conditions, including temperature, solvent choice, and the use of catalysts. The overall yield of the synthesis from thebaine is relatively low, indicating the need for optimization in an industrial context .

Chemical Reactions Analysis

Types of Reactions: 11-Hydroxy-N-propylnoraporphine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various alkylated derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 11-Hydroxy-N-propylnoraporphine involves its interaction with dopamine receptors. It acts as a dopamine receptor agonist, particularly targeting the D2 receptor subtype. This interaction modulates the release of dopamine in the brain, influencing various neurological processes. The compound’s effects are mediated through the activation of intracellular signaling pathways associated with dopamine receptors .

Comparison with Similar Compounds

Uniqueness: 11-Hydroxy-N-propylnoraporphine is unique due to its specific hydroxylation pattern and its high affinity for dopamine receptors. This makes it a valuable compound for studying dopaminergic signaling and developing potential therapeutic agents .

Properties

CAS No.

64781-19-7

Molecular Formula

C19H21NO

Molecular Weight

279.4 g/mol

IUPAC Name

6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol

InChI

InChI=1S/C19H21NO/c1-2-10-20-11-9-13-5-3-7-15-18(13)16(20)12-14-6-4-8-17(21)19(14)15/h3-8,16,21H,2,9-12H2,1H3

InChI Key

WZJSIHGOLMMBAL-UHFFFAOYSA-N

SMILES

CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=CC=C4)O

Canonical SMILES

CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=CC=C4)O

Synonyms

11-hydroxy-N-(n-propyl)noraporphine
11-hydroxy-N-(n-propyl)noraporphine hydrochloride, (R)-isomer
11-hydroxy-N-(n-propyl)noraporphine hydrochloride, (S)-isomer
11-hydroxy-N-(n-propyl)noraporphine hydroiodide
11-hydroxy-N-(n-propyl)noraporphine hydroiodide, (+-)-isomer
11-hydroxy-N-(n-propyl)noraporphine, (+-)-isomer
11-hydroxy-N-(n-propyl)noraporphine, (R)-isomer
11-hydroxy-N-(n-propyl)noraporphine, (S)-isomer
11-hydroxy-N-n-propylnorapomorphine
11-hydroxy-N-n-propylnoraporphine
11-OH-NPa

Origin of Product

United States

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